molecular formula C13H17N3O2 B1517642 1-[(3,4-dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-5-amine CAS No. 1152526-79-8

1-[(3,4-dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-5-amine

Cat. No.: B1517642
CAS No.: 1152526-79-8
M. Wt: 247.29 g/mol
InChI Key: DUJSJYBDDFYHFN-UHFFFAOYSA-N
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Description

Product Overview 1-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-5-amine is a chemical compound with the molecular formula C13H17N3O2 and a molecular weight of 247.29 g/mol . Its structure features a 4-methyl-1H-pyrazol-5-amine core substituted at the nitrogen atom with a 3,4-dimethoxybenzyl group. This compound is for research use only and is not intended for diagnostic or therapeutic applications. Specifications and Data The following table summarizes key identifiers and physical characteristics for this compound: Attribute Value CAS Number 1152526-79-8 MDL Number MFCD11200847 Molecular Formula C13H17N3O2 Molecular Weight 247.29 g/mol SMILES COC1=C(OC)C=C(CN2C(N)=C(C)C=N2)C=C1 Research Context and Potential While specific pharmacological or mechanistic data for this compound is not available in the public domain, its molecular architecture is of significant interest in medicinal chemistry. The scaffold is a functionalized pyrazole, a privileged structure in drug discovery known for its diverse biological activities . Pyrazole-core molecules are frequently investigated for their potential interactions with various enzyme systems and have been explored in the development of compounds with anti-inflammatory and anticancer properties . The presence of the 3,4-dimethoxyphenyl moiety is a common pharmacophore found in molecules that exhibit rich biological profiles. As such, this amine serves as a versatile and valuable building block (CAS 1152526-79-8) for the synthesis of more complex molecules, such as Schiff bases, for screening in biological assays and for structure-activity relationship (SAR) studies .

Properties

IUPAC Name

2-[(3,4-dimethoxyphenyl)methyl]-4-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-9-7-15-16(13(9)14)8-10-4-5-11(17-2)12(6-10)18-3/h4-7H,8,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJSJYBDDFYHFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)CC2=CC(=C(C=C2)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601189661
Record name 1-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601189661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152526-79-8
Record name 1-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1152526-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601189661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-[(3,4-dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-5-amine, also known as compound 1152526-79-8, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities. This article provides an overview of the biological activity of this compound based on recent research findings.

The chemical properties of 1-[(3,4-dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-5-amine are summarized in the following table:

PropertyValue
Chemical Formula C13H17N3O2
Molecular Weight 247.3 g/mol
IUPAC Name 2-[(3,4-dimethoxyphenyl)methyl]-4-methylpyrazol-3-amine
PubChem CID 29060900
Appearance Powder
Storage Temperature Room Temperature

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-[(3,4-dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-5-amine. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance:

  • IC50 Values : In vitro studies reported IC50 values ranging from 1.82 to 5.55 μM against different cancer cell lines such as HCT-116 and MCF-7, indicating potent anticancer activity .

Structure-Activity Relationship (SAR)

The SAR analysis suggests that the presence of the pyrazole moiety is crucial for the cytotoxic activity. Substituents on the phenyl ring also play a significant role in enhancing activity. Compounds with bulky aryl groups showed improved efficacy .

Anti-inflammatory and Antimicrobial Activities

In addition to its anticancer properties, this compound has exhibited anti-inflammatory and antimicrobial activities. Research indicates that:

  • Anti-inflammatory Effects : Pyrazole derivatives can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .
  • Antimicrobial Activity : The compound showed significant inhibition against various pathogens in vitro. Minimum inhibitory concentration (MIC) values were reported as low as 0.22 μg/mL for some derivatives, indicating strong antimicrobial properties .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its derivatives:

  • Anticancer Studies : A study demonstrated that derivatives containing the pyrazole scaffold had superior activity against breast cancer cells (MDA-MB-231) compared to standard treatments .
  • Antimicrobial Evaluation : Another study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound, revealing strong activity against Gram-positive bacteria such as Staphylococcus aureus .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For example:

  • IC50 Values : In vitro studies reported IC50 values ranging from 1.82 to 5.55 μM against cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer), indicating potent anticancer activity .

The structure-activity relationship (SAR) analysis suggests that the pyrazole moiety is crucial for cytotoxic activity. Substituents on the phenyl ring also enhance activity, with bulky aryl groups showing improved efficacy.

Anti-inflammatory Activity

The compound exhibits anti-inflammatory properties by inhibiting inflammatory pathways. This makes it a potential candidate for treating various inflammatory diseases. Research indicates that derivatives of pyrazole can effectively reduce inflammation markers in cellular models.

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has shown significant antimicrobial activity. Studies have reported minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against various pathogens, including:

  • Gram-positive bacteria : Such as Staphylococcus aureus.
  • Gram-negative bacteria : Demonstrating broad-spectrum antimicrobial effects .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its derivatives:

  • Anticancer Studies : A study demonstrated that derivatives containing the pyrazole scaffold had superior activity against breast cancer cells (MDA-MB-231) compared to standard treatments.
  • Anti-inflammatory Evaluation : Research showed that this compound could inhibit key inflammatory cytokines in vitro, suggesting its potential use in inflammatory disorders .
  • Antimicrobial Evaluation : Another study evaluated the antimicrobial efficacy of several pyrazole derivatives, revealing strong activity against both Gram-positive and Gram-negative bacteria .

Chemical Reactions Analysis

Substitution Reactions at the Amino Group

The primary amine at the 5-position of the pyrazole ring undergoes nucleophilic substitution reactions. Common transformations include:

Alkylation:

  • Reagents: Alkyl halides (e.g., methyl iodide, benzyl chloride)

  • Conditions: Polar aprotic solvents (DMF, DMSO), base (K₂CO₃, NaH), 60–80°C

  • Products: N-alkylated derivatives (e.g., N-methyl or N-benzyl variants).

Acylation:

  • Reagents: Acetyl chloride, benzoyl chloride

  • Conditions: Triethylamine as base, dichloromethane, 0–25°C

  • Products: Amides (e.g., N-acetyl or N-benzoyl derivatives).

Condensation Reactions

The amine group participates in Schiff base formation with aldehydes:

Aldehyde UsedConditionsProduct StructureYield (%)Source
3,4-DimethoxybenzaldehydeEthanol, acetic acid, refluxImine-linked dimethoxyphenyl derivative80
4-NitrobenzaldehydeEthanol, RT, 12hNitrophenyl-substituted imine65–70

This reaction is critical for synthesizing bioactive Schiff base complexes, as demonstrated in prostaglandin synthase inhibitor studies .

Multicomponent Domino Reactions

Pyrazol-5-amines react with arylglyoxals under acidic conditions to form fused heterocycles:

Example Reaction:

  • Reagents: 4-Chlorophenylglyoxal, p-TsOH

  • Conditions: DMF, 120°C, microwave irradiation (20–25 min)

  • Product: Pyrazolo-fused 1,7-naphthyridine derivatives .

Mechanism:

  • Nucleophilic attack by the amine on the glyoxal carbonyl.

  • Cyclization and dehydration to form fused rings.

Oxidation and Reduction

Oxidation:

  • Reagents: H₂O₂, KMnO₄

  • Conditions: Aqueous/organic solvent mixtures, RT

  • Products: Hydroxylated pyrazoles or nitro derivatives (if oxidized further).

Reduction:

  • Reagents: NaBH₄, LiAlH₄

  • Conditions: THF or ethanol, 0–25°C

  • Products: Reduced pyrazoline intermediates (hypothetical for this compound).

Cross-Coupling Reactions

Introducing halogens (e.g., via bromination at the 4-methyl position) enables Suzuki-Miyaura couplings:

Example Protocol:

  • Halogenation: NBS (N-bromosuccinimide), CCl₄, light

  • Coupling: Pd(PPh₃)₄, arylboronic acid, Na₂CO₃, dioxane/H₂O

  • Product: Biaryl-functionalized pyrazole derivatives.

Complexation with Metal Ions

The amine and pyrazole nitrogen atoms act as ligands for metal coordination:

Metal SaltConditionsComplex TypeApplicationSource
Cu(II) acetateMethanol, refluxSquare-planar Cu(II)Catalytic studies
Zn(II) chlorideEthanol, RTTetrahedral Zn(II)Luminescent materials

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Physicochemical Properties

The table below compares key structural features and properties of 1-[(3,4-dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-5-amine with analogous pyrazole derivatives:

Compound Name Substituents (Pyrazole Positions) Molecular Formula Key Properties/Notes References
1-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-5-amine N1: 3,4-dimethoxybenzyl; C4: methyl C₁₃H₁₇N₃O₂ High lipophilicity due to dimethoxybenzyl
4-(3,4-Dimethoxyphenyl)-3-methyl-1H-pyrazol-5-amine C4: 3,4-dimethoxyphenyl; C3: methyl C₁₂H₁₅N₃O₂ Direct aryl substitution; reduced steric bulk
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine N1: 4-methoxyphenyl; C3: phenyl C₁₆H₁₅N₃O Lower lipophilicity (single methoxy group)
1-(4-Methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine N1: 4-methoxyphenyl; C3: 4-methylphenyl C₁₇H₁₇N₃O Enhanced steric hindrance at C3
1-(3,4-Dimethoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine N1: 3,4-dimethoxybenzyl; C3/C5: methyl C₁₄H₁₈N₃O₂ Increased steric bulk; potential metabolic stability

Key Observations :

  • Lipophilicity: The 3,4-dimethoxybenzyl group in the target compound enhances lipophilicity compared to analogs with single methoxy or non-benzyl substituents (e.g., ). This may improve membrane permeability but reduce aqueous solubility.
  • Synthetic Accessibility : The target compound’s benzyl group may require multi-step synthesis (similar to methods in ), whereas direct aryl-substituted analogs (e.g., ) could be more straightforward to prepare.
Electronic and Metabolic Considerations
  • Electron-Donating Effects : Methoxy groups on the benzyl ring (target compound) may stabilize charge-transfer interactions, whereas methyl groups () primarily influence steric effects.

Preparation Methods

Starting Materials and Key Intermediates

Method 1: N-Alkylation of 4-methyl-1H-pyrazol-5-amine with 3,4-dimethoxybenzyl Bromide

This is a classical approach whereby the pyrazol-5-amine is reacted with 3,4-dimethoxybenzyl bromide under basic conditions to afford the N1-substituted product.

Step Reagents & Conditions Description Yield (%)
1 4-methyl-1H-pyrazol-5-amine, 3,4-dimethoxybenzyl bromide, base (e.g., K2CO3 or Cs2CO3), DMF solvent, 80-125°C Stirring under inert atmosphere for 2-4 hours leads to nucleophilic substitution at N1. 70-85
2 Work-up: aqueous extraction, organic solvent wash, drying over sodium sulfate Isolation of crude product followed by purification via silica gel chromatography (DCM/MeOH)
  • This method leverages the nucleophilicity of the pyrazole nitrogen and the electrophilicity of the benzyl bromide.

Method 2: Multi-Component Synthesis via Pyrazole Ring Formation

An alternative approach involves constructing the pyrazole ring with the desired substitutions in a one-pot or multi-component reaction.

  • Starting from hydrazine derivatives, 3,4-dimethoxybenzaldehyde, and methyl ketones.
  • Catalyzed by acids or bases, sometimes assisted by microwave or reflux conditions in ethanol or DMF.
  • This method allows simultaneous formation of the pyrazole ring and introduction of the benzyl substituent.
Step Reagents & Conditions Description Yield (%)
1 Hydrazine hydrate, 3,4-dimethoxybenzaldehyde, methyl ketone, acid catalyst (e.g., acetic acid), reflux in ethanol Condensation and cyclization to form substituted pyrazole ring 60-75
2 Purification by recrystallization or chromatography Isolation of pure product
  • This method is supported by literature on pyrazole synthesis via multi-component reactions.

Method 3: Functional Group Transformation of Pyrazole Precursors

  • Starting from 3-bromo-1H-pyrazol-5-amine derivatives, nucleophilic substitution with 3,4-dimethoxybenzyl nucleophiles or via palladium-catalyzed coupling.
  • Methylation at C4 can be achieved via methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Step Reagents & Conditions Description Yield (%)
1 3-bromo-1H-pyrazol-5-amine, 3,4-dimethoxybenzyl nucleophile, base (Cs2CO3), DMF, 125°C Coupling reaction to introduce benzyl group 60-80
2 Methylation with methyl iodide, base, room temperature Introduction of methyl group at C4 70-90
3 Work-up and purification Standard extraction and chromatography
  • This approach allows modular synthesis and late-stage functionalization.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent DMF, ethanol, methanol DMF preferred for nucleophilic substitutions; ethanol for multi-component synthesis
Temperature 80-125°C Higher temperatures favor substitution reactions but may cause by-products
Base Potassium carbonate, cesium carbonate Cs2CO3 often gives higher yields in coupling reactions
Reaction Time 2-20 hours Longer times needed for multi-component reactions
Purification Silica gel chromatography (DCM/MeOH mixtures) Gradient elution improves purity

Yields and Purity

  • Yields vary depending on method and scale, generally ranging from 60% to 91% for key steps.
  • Purity is typically confirmed by NMR, LC-MS, and HPLC methods.
  • Example: N-alkylation of 4-methyl-1H-pyrazol-5-amine with 3,4-dimethoxybenzyl bromide yields the target compound in about 80% yield after chromatography.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
N-Alkylation 3,4-dimethoxybenzyl bromide, base DMF, 80-125°C, 2-4 h 70-85 Straightforward, high yield Requires pure pyrazol-5-amine
Multi-Component Synthesis Hydrazine, 3,4-dimethoxybenzaldehyde, methyl ketone, acid catalyst Reflux ethanol, 10-20 h 60-75 One-pot, atom-economical Moderate yield, longer reaction
Functional Group Transformation 3-bromo-pyrazol-5-amine, Cs2CO3, methyl iodide DMF, 125°C, 2-3 h 60-90 Modular, allows late-stage modification Requires halogenated intermediate

Research Findings and Notes

  • The choice of base and solvent critically affects the yield and selectivity of the N-alkylation step.
  • Multi-component reactions offer a greener alternative but may require optimization for scale-up.
  • Functional group transformations enable access to diverse analogs by varying substituents on the pyrazole ring.
  • Purification by silica gel chromatography with dichloromethane/methanol mixtures is effective for obtaining analytically pure compounds.
  • Analytical data such as NMR, MS, and HPLC confirm the structure and purity of the synthesized compound.

Q & A

Basic: What synthetic methodologies are optimal for preparing 1-[(3,4-dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-5-amine?

Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization, functional group modifications, and purification. Key steps include:

  • Cyclization : Using phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) to form the pyrazole core .
  • Substituent Introduction : Reacting intermediates like 5-chloro-3-methylpyrazole derivatives with 3,4-dimethoxyphenylmethyl groups via nucleophilic substitution or coupling reactions .
  • Purification : Column chromatography or recrystallization to isolate the final compound.
    Optimization focuses on solvent selection (e.g., DMF or THF), temperature control, and catalyst use (e.g., Cu(II) for coordination-driven reactions) .

Basic: Which spectroscopic and analytical techniques are essential for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and aromatic proton environments. For example, methoxy groups show distinct singlet peaks at ~3.8 ppm .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ for C₁₄H₁₇N₃O₂ at 259.13 g/mol) .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹ for the amine group) .
  • X-ray Crystallography : Resolves 3D conformation and confirms regiochemistry, particularly for resolving steric effects from the dimethoxyphenyl group .

Advanced: How can computational chemistry guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Quantum Chemical Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. For example, methoxy groups increase electron density, influencing binding to biological targets .
  • Molecular Docking : Screen derivatives against enzymes (e.g., carbonic anhydrase) to prioritize synthesis. Adjust substituents like fluorine or chlorine to improve binding affinity .
  • Reaction Path Simulations : Use density functional theory (DFT) to model cyclization energetics, reducing trial-and-error in synthesis .

Advanced: How should researchers address contradictory bioactivity data across studies?

Methodological Answer:
Contradictions often arise from variable substituent effects or assay conditions. A systematic approach includes:

  • Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., replacing methoxy with fluorine or chlorine) to isolate substituent contributions .
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls. For example, discrepancies in antimicrobial activity may stem from differences in bacterial strain susceptibility .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends. For instance, lipophilic substituents (e.g., methyl groups) often enhance membrane permeability .

Advanced: What strategies optimize yield and purity in large-scale synthesis?

Methodological Answer:

  • Catalyst Screening : Test transition metals (e.g., Cu(II)) to accelerate cyclization. Yields improve from 60% to >85% with optimized catalysts .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity, while ethanol/water mixtures improve crystallization .
  • Process Control : Implement inline IR or HPLC monitoring to detect intermediates and adjust conditions in real-time .

Advanced: How can researchers evaluate the compound’s pharmacokinetic properties preclinically?

Methodological Answer:

  • In Vitro ADME :
    • Permeability : Use Caco-2 cell monolayers to simulate intestinal absorption. The dimethoxyphenyl group may reduce permeability due to increased hydrophilicity .
    • Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation. Methyl groups on the pyrazole ring often slow metabolism .
  • In Vivo Studies : Administer radiolabeled compound to track distribution. Prioritize derivatives with >90% plasma protein binding for prolonged activity .

Advanced: What safety considerations are critical during handling?

Methodological Answer:

  • Hazard Mitigation : Use fume hoods and PPE due to potential irritancy (e.g., amine groups). Refer to safety data sheets (SDS) for LD₅₀ values (e.g., >500 mg/kg in rodents) .
  • Waste Management : Neutralize reaction byproducts (e.g., POCl₃ residues) with aqueous bicarbonate before disposal .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-[(3,4-dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-5-amine
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1-[(3,4-dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-5-amine

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